L-Alanyl-L-tryptophyl-L-valine
Description
L-Alanyl-L-tryptophyl-L-valine is a linear tripeptide composed of three proteinogenic amino acids: alanine (Ala), tryptophan (Trp), and valine (Val). Its structure features an alanine residue at the N-terminus, followed by tryptophan (an aromatic amino acid with an indole side chain), and valine (a branched-chain aliphatic amino acid) at the C-terminus. The peptide’s molecular weight is approximately 374.4 g/mol (calculated based on the formula C₁₉H₂₆N₄O₄).
Properties
CAS No. |
63347-24-0 |
|---|---|
Molecular Formula |
C19H26N4O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H26N4O4/c1-10(2)16(19(26)27)23-18(25)15(22-17(24)11(3)20)8-12-9-21-14-7-5-4-6-13(12)14/h4-7,9-11,15-16,21H,8,20H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t11-,15-,16-/m0/s1 |
InChI Key |
XPBVBZPVNFIHOA-UVBJJODRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-tryptophyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Industrial processes often incorporate automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-tryptophyl-L-valine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Peptide bonds are generally stable to reduction, but specific side chains may be reduced under certain conditions.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced side chains or modified peptide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Alanyl-L-tryptophyl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based therapies.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-L-tryptophyl-L-valine depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing signaling pathways and cellular responses. The tryptophan residue, in particular, can engage in interactions with aromatic residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
Linear Peptides
L-Valine, L-tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl (CAS: 652969-13-6)
- Structure : A heptapeptide containing tryptophan, valine, threonine, tyrosine, isoleucine, and two proline residues.
- Key Differences :
- Additional residues (tyrosine, threonine) introduce hydroxyl groups, enhancing hydrogen-bonding capacity compared to the simpler tripeptide.
- Applications : Likely used in synthetic peptide libraries or as a substrate for enzymatic studies.
Modified Amino Acids
N-(3-Chlorophenyl)-L-valine Structure: A valine derivative with a 3-chlorophenyl group attached to the amino group. Key Differences:
- The chlorophenyl moiety increases hydrophobicity and steric bulk, altering receptor-binding profiles compared to valine in the tripeptide .
- Not a peptide but a single modified amino acid, limiting backbone interactions.
Cyclic and Methylated Peptides
Cyclic Peptide Containing N-Methylated Residues (UNII: 83HN0GTJ6D)
- Structure : Cyclic scaffold with N-methyl-L-leucine, N-methyl-L-valine, and hydroxy groups.
- Key Differences :
- Cyclization and N-methylation enhance metabolic stability by resisting proteolysis, a feature absent in the linear, unmethylated tripeptide .
- Applications: Common in antimicrobial or anticancer peptides (e.g., cyclosporine analogs).
Enzymatic Substrates
Key Insight: Enzymes like threonine aldolase recognize specific stereochemistry and side-chain features (e.g., hydroxyl groups), suggesting that the tripeptide’s valine terminus may influence binding in enzymatic contexts .
Data Table: Comparative Analysis
Research Findings and Implications
- Enzymatic Stability : Linear peptides like this compound are inherently more susceptible to proteolytic degradation than cyclic or methylated analogs .
- Functional Versatility : The tripeptide’s tryptophan residue may enable fluorescence-based tracking in biochemical assays, unlike the chlorophenyl-modified valine derivative .
- Synthetic Challenges : The heptapeptide’s length and proline content necessitate advanced solid-phase synthesis techniques, whereas the tripeptide is simpler to produce .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
